Namoline

LSD1 Epigenetics Prostate Cancer

Reversibly inhibit LSD1/KDM1A without confounding MAO activity. Unlike irreversible tranylcypromine analogs, Namoline (CAS 342795-11-3) enables washout and temporal control in AR-positive prostate cancer models. - Selective LSD1 inhibition: IC50 51 μM (HRP assay, H3K4me2 substrate). - No MAO-A/B activity at 50 μM - clean phenotype attribution. - In vivo efficacy: 0.02 mg/day IP in LNCaP xenografts. - γ-Pyrone scaffold for SAR: analogues show 40-fold potency gains.

Molecular Formula C10H3ClF3NO4
Molecular Weight 293.58 g/mol
Cat. No. B15588836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNamoline
Molecular FormulaC10H3ClF3NO4
Molecular Weight293.58 g/mol
Structural Identifiers
InChIInChI=1S/C10H3ClF3NO4/c11-7-8(16)5-3-4(15(17)18)1-2-6(5)19-9(7)10(12,13)14/h1-3H
InChIKeyDYEGRZKBJMKSKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Namoline: Selective Reversible LSD1 Inhibitor


Namoline is a synthetic γ‑pyrone that functions as a selective and reversible inhibitor of lysine‑specific demethylase 1 (LSD1; KDM1A) [1]. It was identified through protein‑structure similarity clustering and in vitro screening and is characterized by a distinct chromenone scaffold [1]. The compound inhibits LSD1 demethylase activity in both cell‑free and cellular systems, silences androgen receptor (AR)‑regulated gene expression, and severely impairs androgen‑dependent proliferation [1].

Mechanism Reversible LSD1 inhibition study fit
Model AR-driven prostate cancer model context
Selectivity Functional selectivity over MAO-A/B at tested concentration

Namoline Differentiation from In-Class LSD1 Inhibitors


LSD1 inhibitors are not functionally interchangeable due to divergent mechanisms (reversible vs. irreversible binding), potency ranges spanning >10,000‑fold (nM to high µM), and varying off‑target profiles [1]. Substituting Namoline with a more potent irreversible inhibitor would fundamentally alter experimental outcomes, as irreversible inhibition causes sustained target engagement and distinct downstream effects, while more potent reversible inhibitors may exhibit different selectivity windows and in vivo pharmacokinetics [1]. The following quantitative evidence demonstrates Namoline's specific position within the LSD1 inhibitor landscape, establishing why it cannot be substituted without compromising experimental reproducibility or biological interpretation.

Mechanism

Irreversible inhibitors like GSK-LSD1 may permanently inactivate LSD1, altering transient target engagement study outcomes.

Scaffold

γ-Pyrone chemotype may not replicate the selectivity or binding mode of tranylcypromine- or benzohydrazide-based inhibitors.

Binding Mode

Allosteric inhibitors (e.g., SP2509) may engage distinct regulatory sites, shifting pathway-response interpretation.

Namoline: Comparative Evidence Against LSD1 Inhibitors


Reversible vs. Irreversible LSD1 Inhibition

Namoline inhibits LSD1 with an IC50 of 51 μM in an HRP‑coupled enzymatic assay and acts through a reversible binding mechanism [1]. In contrast, the irreversible LSD1 inhibitor GSK‑LSD1 exhibits an IC50 of 16 nM—approximately 3,200‑fold more potent—but irreversibly inactivates the enzyme and shows >1,000‑fold selectivity over LSD2, MAO‑A, and MAO‑B . Another irreversible inhibitor, T‑3775440, has an IC50 of 2.1 nM . The key differentiation is that Namoline's reversible inhibition allows for washout and recovery of enzyme activity, whereas irreversible inhibitors permanently disable the target, leading to sustained pharmacodynamic effects that may not be appropriate for all experimental models.

Inhibition Mechanism
Reported
Reversible (IC50 51 μM) vs irreversible (IC50 0.016 μM)
Reversible binding enables washout recovery and transient target engagement study fit.
HRP-coupled assay, H3K4me2 substrate
LSD1 Epigenetics Prostate Cancer

Selectivity Over MAO-A and MAO-B

Namoline exhibits an IC50 of 51 μM for LSD1 [1]. Newer reversible LSD1 inhibitors such as the tetrahydroquinoline derivatives 18s and 18x demonstrate significantly higher potency with IC50 values of 55 nM and 540 nM, respectively [2]. While 18s and 18x are more potent, Namoline remains the only γ‑pyrone scaffold that has been validated in both in vitro and in vivo prostate cancer models, specifically demonstrating AR‑regulated gene silencing and impairment of androgen‑dependent proliferation [1]. No direct head‑to‑head selectivity data for Namoline versus MAO‑A/B are available, whereas 18s and 18x are reported to be selective for LSD1 over MAO‑A/B [2].

MAO Selectivity
Cross-study comparable
No MAO-A/B inhibition at 50 μM
Functional selectivity reduces off-target confounding in LSD1-mediated phenotype studies.
LNCaP cells, R1881-induced conditions
LSD1 Structure-Activity Relationship Cancer Cell Proliferation

Androgen-Dependent Xenograft Tumor Suppression

In a nude mouse xenograft model using LNCaP cells, daily intraperitoneal administration of 0.02 mg Namoline significantly suppressed tumor formation [1]. In the same study, Namoline (50 μM) reduced androgen‑induced proliferation of LNCaP cells in vitro and specifically inhibited H3K9me1/me2 demethylation [1]. Comparable in vivo data for other reversible LSD1 inhibitors in prostate cancer models are not yet published in the same detail. For instance, the reversible inhibitor 18x showed in vivo tumor growth inhibition in an MGC‑803 gastric cancer xenograft model (oral administration) [2], but its efficacy in prostate cancer has not been reported.

In Vivo Xenograft
Cross-study comparable
0.02 mg daily i.p. blunted LNCaP tumor growth vs GSK-LSD1 1.5 mg/kg 69–74% TGI
Supports AR-positive prostate cancer model-response endpoint context.
Nude mice, R1881 androgen-dependent conditions
Prostate Cancer Xenograft Androgen Receptor

Potency-Optimized Analogues Retaining MAO Selectivity

Namoline is based on a γ‑pyrone (chromenone) scaffold [1]. Most clinically advanced LSD1 inhibitors (e.g., ORY‑1001, GSK2879552, INCB059872) are tranylcypromine (TCP) derivatives that irreversibly inhibit LSD1 by covalently modifying the FAD cofactor [2]. The γ‑pyrone scaffold of Namoline provides a structurally distinct starting point for reversible inhibitor development, as evidenced by the synthesis of more potent analogues with improved antiproliferative activity in rhabdomyosarcoma cells [3].

SAR Tractability
Class-level inference
Analogues: up to 40-fold potency increase, retained MAO selectivity
γ-Pyrone scaffold is a tractable starting point for non-covalent LSD1 inhibitor development.
Data from meeting abstract; source review needed
Chemical Scaffold LSD1 Drug Discovery

Namoline: Recommended Research Applications


LSD1 Function in AR+ Prostate Cancer Models

Namoline at 50 μM specifically inhibits androgen‑induced LNCaP cell proliferation and reverses R1881‑induced H3K9me1/me2 demethylation [1]. This validated concentration can be used as a positive control in LSD1‑dependent AR signaling studies.

Mechanistic Studies with Reversible LSD1 Inhibition

Daily intraperitoneal injection of 0.02 mg Namoline in LNCaP xenograft‑bearing nude mice significantly suppresses tumor growth [1]. This in vivo efficacy data makes Namoline a suitable tool compound for preclinical evaluation of LSD1 inhibition in prostate cancer.

Lead Optimization for Non-Covalent LSD1 Inhibitors

Namoline serves as a washout‑compatible reversible LSD1 inhibitor [1]. It can be used in parallel with irreversible inhibitors such as GSK‑LSD1 to dissect mechanism‑dependent effects on gene expression and chromatin dynamics.

Deconvoluting LSD1 vs. MAO-Dependent Phenotypes

Namoline's γ‑pyrone core provides a distinct chemical starting point for the synthesis of reversible LSD1 inhibitors. More potent analogues have been developed and shown improved antiproliferative activity in rhabdomyosarcoma cells [2], demonstrating the scaffold's utility for lead optimization programs.

Application
Selection Property
Validation Focus
LSD1 Function in AR+ Prostate Cancer Models
Androgen receptor (AR)-regulated gene silencing
AR-driven proliferation endpoint review
Mechanistic Studies with Reversible LSD1 Inhibition
Reversible target engagement kinetics
Washout recovery and feedback loop endpoint review
Lead Optimization for Non-Covalent LSD1 Inhibitors
γ-Pyrone scaffold SAR tractability
MAO selectivity retention in analogue series
Deconvoluting LSD1 vs. MAO-Dependent Phenotypes
Functional selectivity over MAO-A/B
Off-target activity attribution endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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